![molecular formula C23H23N5O4S2 B2430319 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 533868-86-9](/img/structure/B2430319.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Research
The derivative 4-chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide demonstrated significant proapoptotic activity in melanoma cell lines, indicating its potential as an anticancer agent (Yılmaz et al., 2015).
Enzyme Inhibition Studies
Aromatic sulfonamide inhibitors of carbonic anhydrase isoforms hCA I, II, IV, and XII were investigated, suggesting potential applications in enzyme inhibition (Supuran et al., 2013).
Synthesis and Reactions
The compound 3-cyano-4-imino-2-methylthio-4H-pyrimido (2,1-b) (1,3) benzothiazole and its reactions with various nucleophiles were studied, highlighting its diverse chemical reactivity and synthesis potential (Pingle et al., 2006).
Antimicrobial Activity
Bis(azolyl)sulfonamidoacetamides exhibited significant antimicrobial activity, presenting this class of compounds as promising for developing new antimicrobial agents (P et al., 2021).
Novel Synthesis Methods
New synthesis methods for derivatives like (4-oxothiazolidine-2-ylidene)benzamide were developed, expanding the possibilities for synthesizing novel compounds in this class (Hossaini et al., 2017).
Fluorescent Probe Development
A benzothiazole-based fluorescent probe for cysteine detection was developed, demonstrating the compound's utility in biosensing and imaging applications (Yu et al., 2018).
properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-3-32-19-7-4-8-20-21(19)27(2)23(33-20)26-22(29)17-9-11-18(12-10-17)34(30,31)28(15-5-13-24)16-6-14-25/h4,7-12H,3,5-6,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAKMDZHRCKDPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyethyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2430236.png)
![tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2430237.png)
![2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2430238.png)
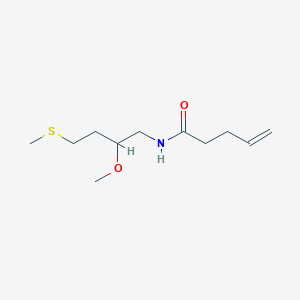
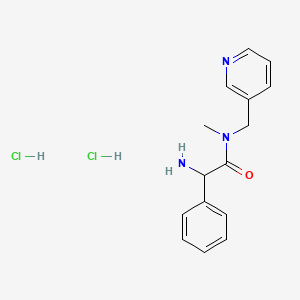
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2430244.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2430245.png)
![(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2430248.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2430249.png)
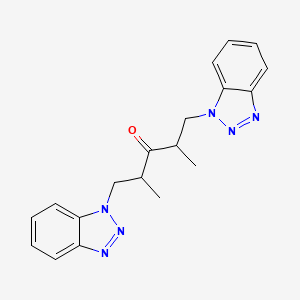
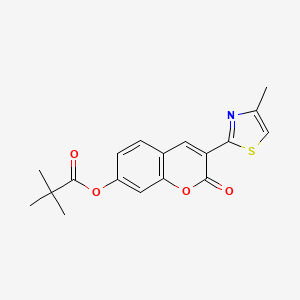
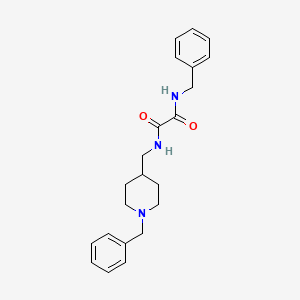
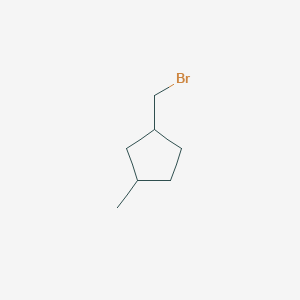
![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)